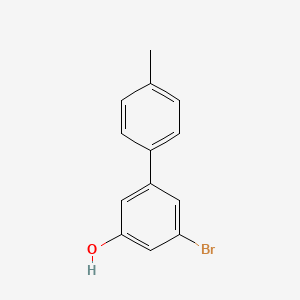

3-Bromo-5-(4-methylphenyl)phenol

Description

Historical Context and Early Investigations of Substituted Phenols

The study of phenols dates back to the 19th century, with the initial isolation of phenol (B47542) itself from coal tar in 1834. nih.gov This discovery paved the way for investigations into a vast family of related organic compounds. Early research on substituted phenols was driven by their significant biological activities, particularly as antiseptics. Following Joseph Lister's pioneering use of phenol in antiseptic surgery, the late 19th and early 20th centuries saw a surge in the synthesis and evaluation of various substituted phenols to find less caustic and more effective antimicrobial agents. nih.govwikipedia.org

These early investigations systematically explored how the introduction of different functional groups (such as alkyl, halogen, and nitro groups) onto the phenolic ring influenced their chemical properties and biological effects. This foundational work established fundamental principles of structure-activity relationships in aromatic chemistry. The study of polysubstituted phenols further advanced the understanding of directing effects in electrophilic aromatic substitution and the steric and electronic interplay of multiple substituents on a benzene (B151609) ring. nih.gov

Significance of Brominated Biaryl Phenols in Contemporary Organic Chemistry

Biaryl scaffolds are a cornerstone in modern organic chemistry, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The introduction of bromine atoms into these biaryl structures, creating brominated biaryl phenols, further enhances their utility. These compounds serve as versatile building blocks in organic synthesis. nih.govnih.gov

The bromine atom is an excellent leaving group in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. nih.govlibretexts.org This allows for the further elaboration of the biaryl structure, enabling the synthesis of complex, highly functionalized molecules. The presence of a phenolic hydroxyl group provides another reactive site for modifications, such as ether or ester formation, and its directing effect can influence subsequent reactions on the aromatic ring. nih.gov Furthermore, brominated compounds are studied for their potential applications in materials science, often as flame retardants, and in medicinal chemistry, where the halogen can modulate a molecule's pharmacokinetic properties. researchgate.net

Structural Features and Inherent Reactivity Considerations for 3-Bromo-5-(4-methylphenyl)phenol

The structure of this compound combines several key chemical features that dictate its reactivity: a phenol ring, a biphenyl (B1667301) linkage, a bromine substituent, and a methyl group.

Phenolic Hydroxyl Group: The -OH group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution on its own ring. nih.gov This means that positions 2, 4, and 6 relative to the hydroxyl group are electronically enriched and more susceptible to attack by electrophiles. The hydroxyl group itself is acidic and can be deprotonated to form a phenoxide, which is an even more powerful nucleophile.

Biphenyl System: The two aromatic rings are connected by a single C-C bond, around which rotation can occur. The degree of planarity between the two rings is influenced by steric hindrance from substituents at the ortho positions of the biphenyl linkage. In this molecule, with substitution at the 3- and 5-positions of the phenolic ring, significant steric clash is not expected, likely allowing for a relatively high degree of rotational freedom.

Bromine Substituent: The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions. nih.gov Its primary role in a synthetic context is often as a handle for cross-coupling reactions.

Methyl Group: The methyl group on the second phenyl ring is a weakly activating, ortho-, para-directing group.

Inherent Reactivity: The reactivity of this compound would be a composite of these effects.

Electrophilic Substitution: On the phenolic ring, the powerful activating effect of the hydroxyl group would dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is blocked by the methylphenyl group, and position 6 is the most likely site for substitution due to less steric hindrance compared to position 2 (adjacent to the bulky biaryl group).

Nucleophilicity: The phenolic oxygen can act as a nucleophile, for instance, in Williamson ether synthesis.

Cross-Coupling: The C-Br bond provides a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position to synthesize more complex tri-aryl systems or other derivatives. The synthesis of such biaryl compounds is a common application for brominated precursors. mdpi.combeilstein-journals.org

Compound Data Tables

Table 1: Compound Names Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1261963-99-8 | C₁₃H₁₁BrO |

| Phenol | 108-95-2 | C₆H₆O |

| 3-Bromo-5-methylphenol | 74204-00-5 | C₇H₇BrO |

| 3-Bromophenol | 591-20-8 | C₆H₅BrO |

Table 2: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1261963-99-8 | chembuyersguide.comangene.inbldpharm.com |

| Molecular Formula | C₁₃H₁₁BrO | chembuyersguide.comangene.incymitquimica.com |

| Molecular Weight | 263.13 g/mol | chembuyersguide.comcymitquimica.com |

| Appearance | Not documented in literature | - |

| Melting Point | Not documented in literature | - |

| Boiling Point | Not documented in literature | - |

| Solubility | Not documented in literature | - |

| Spectroscopic Data | Not documented in literature | - |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFXGGWENWFXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686351 | |

| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261963-99-8 | |

| Record name | 5-Bromo-4'-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3 Bromo 5 4 Methylphenyl Phenol

Strategies for Aryl-Aryl Carbon-Carbon Bond Formation

Transition-Metal-Catalyzed Cross-Coupling Reactions for Biaryl Scaffolds

Palladium and nickel catalysts are at the forefront of facilitating the formation of biaryl linkages. wikipedia.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide. For the synthesis of 3-Bromo-5-(4-methylphenyl)phenol, a logical approach involves coupling a derivative of 3-bromophenol with an organometallic reagent derived from 4-bromotoluene or vice-versa. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and purity.

The Suzuki-Miyaura coupling is a highly versatile and widely used method for C-C bond formation, characterized by its use of relatively stable and non-toxic organoboron reagents, such as boronic acids or esters. libretexts.org The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product. libretexts.org

To synthesize this compound, a plausible Suzuki coupling strategy would involve the reaction between a protected 3,5-dibromophenol or 3-bromo-5-iodophenol and (4-methylphenyl)boronic acid. The phenolic hydroxyl group is often protected (e.g., as a methoxy or silyl ether) to prevent interference with the reaction. The reaction is conducted in the presence of a palladium catalyst and a base.

| Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromoindazole derivatives | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Good |

| Aryl Halides | Phenylboronic acid | Pd/MOF | - | Tetrahydrofuran | - |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | - | - | - | - |

The Stille coupling utilizes organostannane (organotin) reagents to couple with organic halides or pseudohalides, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannanes to air and moisture and their compatibility with a wide array of functional groups. nih.govorgsyn.org However, the high toxicity of tin compounds is a significant drawback. organic-chemistry.orgyoutube.com

For the target molecule, a potential Stille pathway would couple an aryl halide, such as 1,3-dibromo-5-(methoxymethoxy)benzene, with (4-methylphenyl)trimethylstannane. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the organostannane, and reductive elimination. researchgate.net

| Aryl Halide | Organostannane | Catalyst | Additives | Solvent | Yield (%) |

|---|---|---|---|---|---|

| p-Bromotoluene | Tetraphenyltin | Polymeric N-heterocyclic carbene grafted silica-supported Pd (0.5 mol%) | NaOH | NMP | High |

| Aryl Mesylates/Tosylates | Arylstannanes | Pd(OAc)₂ / XPhos | CsF | t-BuOH | 51-86 nih.gov |

| Aryl Bromides | Organotin reagents | Pd(OAc)₂/Dabco | - | - | - |

The Negishi coupling is a powerful reaction that forms C-C bonds by coupling organozinc compounds with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can lead to milder reaction conditions. rsc.orgscispace.com The reaction demonstrates broad scope and high functional group tolerance. wikipedia.orgrsc.org

A synthetic route to this compound via Negishi coupling could involve the reaction of a 3,5-dihalophenol derivative with a (4-methylphenyl)zinc halide. The organozinc reagent can be prepared from 4-bromotoluene and activated zinc. The palladium-catalyzed coupling then proceeds to form the biaryl structure. Notably, Negishi couplings have been successfully performed on unprotected phenols, which could potentially simplify the synthetic sequence by avoiding protection-deprotection steps. scispace.com

| Organic Halide | Organozinc Reagent | Catalyst | Ligand/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Iodide | Aryl zinc | Pd(OAc)₂ (1 mol%) | S-Phos (2 mol%) | THF | 88 |

| Aryl Bromide | Aryl zinc | Ni(acac)₂ / PPh₃ | (i-Bu)₂AlH | - | - |

| Alkenyl Iodide | Cyclohexylzinc reagents | Pd-based | Ruphos, LiCl | N-ethylpyrrolidone | High |

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, employs Grignard reagents (organomagnesium halides) to couple with organic halides. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by either nickel or palladium. wikipedia.orgchem-station.com While Grignard reagents are highly reactive and readily available, their utility is limited by their low tolerance for functional groups sensitive to strong bases or nucleophiles, such as the acidic proton of a phenol (B47542). wikipedia.orgnrochemistry.com

Therefore, a Kumada approach to this compound would necessitate protection of the hydroxyl group. The synthesis would involve reacting a protected 3,5-dibromophenol with the Grignard reagent derived from 4-bromotoluene, p-tolylmagnesium bromide, in the presence of a suitable nickel or palladium catalyst. organic-chemistry.orgnih.gov

| Organic Halide | Grignard Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|

| Aryl Bromides | tert-butyl Grignard | NiCl₂·(H₂O)₁.₅ (2.5 mol%) | - | 70 |

| Alkenyl Iodide | Allylmagnesium chloride | PdCl₂(dppf) | Et₂O | - |

| Aryl Chlorides | Aryl Grignard | (IPr)Ni(allyl)Cl | - | Excellent |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While this reaction does not directly form a biaryl bond, it can be a strategic step in a multi-step synthesis.

For the target compound, a Sonogashira reaction could be used to couple a protected 3,5-dibromophenol with 4-ethynyltoluene. The resulting arylalkyne intermediate would then need to undergo a subsequent derivatization, such as a cyclization reaction (e.g., a [2+2+2] cycloaddition with an alkyne), to form the second aromatic ring of the biaryl system. This pathway is more complex than direct coupling methods but offers an alternative route for constructing the desired scaffold.

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - (Copper-free) | - | - |

| Aryl Iodides/Bromides | Terminal Alkynes | Dipyridylpalladium complex | - (Copper-free) | TBAA | NMP |

| Aryl Bromides | Fluorescent Alkyne | Palladium-based | Copper-based | - | - |

Regioselective Bromination Methodologies of Precursor Phenols

An alternative synthetic strategy involves the late-stage bromination of a pre-formed biphenyl (B1667301) precursor, 3-(4-methylphenyl)phenol. The success of this route hinges on the ability to control the regioselectivity of the bromination reaction.

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group in electrophilic aromatic substitution reactions. libretexts.org Therefore, direct bromination of the precursor 3-(4-methylphenyl)phenol with common electrophilic bromine sources like Br₂ or N-bromosuccinimide (NBS) would be expected to yield a mixture of products, with substitution occurring primarily at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). The desired product requires substitution at position 5, which is meta to the hydroxyl group and therefore electronically disfavored. libretexts.orgnih.gov

Achieving high regioselectivity for the para-position in phenols can be accomplished using specific reagent systems, such as employing bulky sulfoxides with TMSBr, which can favor para substitution through hydrogen bonding interactions. chemistryviews.org However, directing the electrophile to the meta position is significantly more challenging and generally cannot be achieved in high yield through standard electrophilic substitution on a strongly ortho, para-directed ring. nih.govyoutube.com

| Position | Relation to -OH | Relation to -C6H4CH3 | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho | meta | Activated |

| 4 | para | ortho | Highly Activated |

| 5 | meta | para | Deactivated by -OH, Activated by Aryl |

| 6 | ortho | ortho | Highly Activated |

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this method, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄).

For a precursor phenol, the hydroxyl group must first be converted into a more effective DMG, such as a carbamate (-OCONR₂) or methoxymethyl (OMOM) ether. baranlab.orguwindsor.ca These groups would strongly direct lithiation to the C2 and C4 positions, which are ortho to the DMG. Directing metalation to the C5 position is not feasible via this mechanism, as it is meta to the directing group. unblog.fr Therefore, while DoM is a potent tool for regiocontrol, its standard application is not suitable for introducing a bromine atom at the desired C5 position of the 3-(4-methylphenyl)phenol scaffold. researchgate.net

Multi-Step Synthetic Sequences and Precursor Chemistry

The synthesis of this compound, a disubstituted biphenyl ether, typically involves a multi-step sequence that strategically combines key functional groups. A common and logical approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction, which is a powerful method for forming carbon-carbon bonds.

A plausible synthetic route begins with readily available precursors and involves protection, coupling, and deprotection steps. The primary precursors for this synthesis are a di-substituted halogenated phenol and an arylboronic acid. Specifically, 3,5-dibromophenol and 4-methylphenylboronic acid serve as logical starting points.

The sequence can be outlined as follows:

Protection of the Phenolic Hydroxyl Group : To prevent the acidic proton of the phenol from interfering with the organometallic reagents used in the coupling step, the hydroxyl group of 3,5-dibromophenol is first protected. A common protecting group for phenols is a methyl ether, formed by reacting the phenol with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. This step yields 1,3-dibromo-5-methoxybenzene.

Suzuki Cross-Coupling Reaction : The protected intermediate, 1,3-dibromo-5-methoxybenzene, undergoes a selective mono-Suzuki coupling with 4-methylphenylboronic acid. This reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. The reaction selectively replaces one of the bromine atoms with the 4-methylphenyl group, resulting in the formation of 3-bromo-5-(4-methylphenyl)methoxybenzene. Careful control of stoichiometry is required to favor the mono-arylated product.

Deprotection of the Phenolic Hydroxyl Group : In the final step, the methyl protecting group is removed to unveil the phenol functionality. A strong Lewis acid, such as boron tribromide (BBr₃), is typically used for the cleavage of the aryl methyl ether, yielding the target compound, this compound.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Reaction | Starting Materials | Key Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|---|

| 1 | Protection (Etherification) | 3,5-Dibromophenol | Dimethyl sulfate, Base (e.g., K₂CO₃) | 1,3-Dibromo-5-methoxybenzene | To protect the reactive phenolic -OH group during the subsequent coupling reaction. |

| 2 | Suzuki Coupling | 1,3-Dibromo-5-methoxybenzene, 4-methylphenylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) | 3-bromo-5-(4-methylphenyl)methoxybenzene | To form the crucial C-C bond between the two aromatic rings. |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. uni-saarland.de The synthesis of this compound can be made more sustainable by addressing several key areas.

Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on large quantities of volatile and often toxic organic solvents. A key principle of green chemistry is the reduction or elimination of solvent use. nih.gov For the synthesis of this compound, certain steps could be adapted to solvent-free conditions.

For instance, cross-coupling reactions can sometimes be performed under solvent-free conditions, often facilitated by techniques such as mechanochemistry (grinding) or microwave irradiation. dergipark.org.trresearchgate.net Grinding the reactants together with a solid catalyst and base can provide the necessary energy to initiate the reaction without a bulk solvent medium. researchgate.net This approach not only reduces solvent waste but can also lead to faster reaction times and sometimes different selectivity compared to solution-phase reactions. researchgate.net

Table 2: Comparison of Solvent-Based vs. Potential Solvent-Free Suzuki Coupling

| Feature | Traditional Solvent-Based Method | Potential Solvent-Free (Mechanochemical) Method | Green Advantage |

|---|---|---|---|

| Reaction Medium | Organic solvents (e.g., Toluene, DMF) | None (solid-state grinding) | Eliminates solvent purchase, use, and disposal costs; reduces VOC emissions. |

| Energy Input | Conventional heating (oil bath) | Mechanical grinding (ball mill) | Can be more energy-efficient and lead to faster reactions. dergipark.org.tr |

| Work-up | Liquid-liquid extraction, column chromatography | Direct isolation of product or simple filtration | Simplifies purification, reducing the need for additional extraction solvents. researchgate.net |

| Waste | Significant solvent waste generated | Minimal solvent waste | Drastically reduces the environmental footprint of the process. |

Utilization of Non-Toxic Reagents and Catalysts

The choice of reagents and catalysts significantly influences the "greenness" of a synthesis. The proposed synthesis of this compound relies on a palladium catalyst, which is a precious and toxic heavy metal. Green chemistry encourages the use of catalysts that are more benign and can be easily recovered and reused.

Sustainable alternatives in this context include:

Heterogeneous Catalysts : Using palladium supported on a solid matrix like activated carbon (Pd/C) allows for the catalyst to be easily filtered out of the reaction mixture and potentially reused, minimizing metal leaching into the product and waste streams.

Catalyst Optimization : Reducing the catalyst loading to parts-per-million (ppm) levels minimizes the amount of heavy metal required.

Benign Solvents and Bases : If a solvent is necessary, replacing traditional solvents like toluene with greener alternatives such as water, ethanol, or ionic liquids can reduce toxicity and environmental impact. nih.gov Similarly, using milder bases like potassium carbonate instead of stronger, more corrosive ones contributes to a safer process.

Atom Economy and Efficiency Considerations in Synthetic Design

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Reactions with high atom economy, like addition or rearrangement reactions, are preferred as they generate minimal waste.

In the multi-step synthesis of this compound, the Suzuki coupling step is the key transformation. While highly effective, coupling reactions are not perfectly atom-economical because they inherently produce stoichiometric byproducts.

The atom economy for the Suzuki coupling step can be calculated as follows:

Atom Economy % = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Considering the core coupling reaction: C₇H₆BrO(OCH₃) + C₇H₇B(OH)₂ + Base → C₁₄H₁₃BrO(OCH₃) + Boronic acid byproduct + Base byproduct

Table 3: Atom Economy Calculation for the Key Suzuki Coupling Step

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1,3-Dibromo-5-methoxybenzene* | C₇H₆Br₂O | 265.93 | Reactant |

| 4-Methylphenylboronic acid | C₇H₉BO₂ | 135.96 | Reactant |

| 3-bromo-5-(4-methylphenyl)methoxybenzene | C₁₄H₁₃BrO | 277.16 | Desired Product |

Reactivity and Transformation Mechanisms of 3 Bromo 5 4 Methylphenyl Phenol

Mechanistic Insights into Aryl Halide Reactivity of the Bromine Moiety

The bromine atom attached to the aromatic ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the electronic effects of the other substituents on the ring, namely the electron-donating hydroxyl and 4-methylphenyl (tolyl) groups.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. The generally accepted mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second step, the halide leaving group is eliminated, restoring the aromaticity of the ring.

For SNAr to proceed readily, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex. In the case of 3-Bromo-5-(4-methylphenyl)phenol, the ring is substituted with electron-donating groups (the hydroxyl and tolyl groups), which increase electron density on the ring and thus destabilize the negatively charged intermediate required for the SNAr mechanism. Consequently, direct nucleophilic substitution of the bromine atom on this compound is generally disfavored and would likely require harsh reaction conditions, such as high temperatures and pressures.

Radical Mechanisms in Aryl Bromide Transformations

Aryl bromides can undergo transformations through radical mechanisms, often initiated by light (photolysis) or a radical initiator. These reactions proceed via the formation of a highly reactive aryl radical. For instance, reaction of a bromophenol with hydrogen or hydroxyl radicals can lead to the formation of a bromophenoxy radical. nih.gov

A common radical substitution reaction is benzylic bromination using N-bromosuccinimide (NBS) with a radical initiator. csbsju.edu While this typically targets a C-H bond on a carbon adjacent to an aromatic ring, radical abstraction can also occur at other sites. csbsju.edu In the context of the bromine moiety itself, homolytic cleavage of the C-Br bond can generate an aryl radical. This radical species can then participate in a variety of propagation steps, such as abstracting a hydrogen atom from a solvent molecule or adding across a double bond. ucr.edu Another pathway involves the reaction of a phenol (B47542) with a bromine radical, which can lead to the formation of a phenoxyl radical and subsequent products like dihydroxybiphenyls or benzoquinones. nih.govacs.org

Organometallic Intermediates in Catalytic Cross-Coupling

The most versatile and widely used reactions involving the bromine moiety of this compound proceed through organometallic intermediates, particularly in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or ester. nrochemistry.comlibretexts.orgwikipedia.org The reaction is catalyzed by a palladium(0) complex and requires a base. The catalytic cycle involves three key steps: nrochemistry.comlibretexts.org

Oxidative Addition: The aryl bromide (this compound) reacts with the active Pd(0) catalyst, inserting the palladium into the carbon-bromine bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial in this step, activating the organoboron compound. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

This methodology allows the p-tolylphenyl backbone of the starting material to be coupled with a wide variety of other aryl, vinyl, or alkyl groups.

| Suzuki Coupling Reaction | |

| Aryl Halide Substrate | This compound |

| Coupling Partner | R-B(OH)₂ (Aryl or Vinyl Boronic Acid) |

| Catalyst | Pd(0) complex, e.g., Pd(PPh₃)₄ |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane/Water, DMF |

| Product | 3-(R)-5-(4-methylphenyl)phenol |

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group of this compound is acidic and nucleophilic, enabling transformations such as esterification and etherification. Its reactivity is characteristic of phenols, being less nucleophilic than aliphatic alcohols but more acidic.

Esterification and Etherification Reactions

Esterification of phenols with carboxylic acids is typically slow. More efficient methods involve reacting the phenol with more reactive carboxylic acid derivatives like acid anhydrides or acyl chlorides, often in the presence of a base or a strong acid catalyst. google.com The reaction converts the hydroxyl group into an ester linkage.

Etherification can be achieved through several methods. The Williamson ether synthesis is a common approach where the phenol is first deprotonated by a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion. gordon.edutiwariacademy.comorganic-synthesis.com This phenoxide then acts as a nucleophile, attacking an alkyl halide (which must be primary or methyl to avoid elimination reactions) in an SN2 reaction to form an ether. masterorganicchemistry.com

| Williamson Ether Synthesis | |

| Step 1: Deprotonation | |

| Reagent | Strong Base (e.g., NaOH, K₂CO₃) |

| Intermediate | 3-Bromo-5-(4-methylphenyl)phenoxide |

| Step 2: Nucleophilic Attack | |

| Reagent | Alkyl Halide (R-X, e.g., CH₃I, C₂H₅Br) |

| Product | 1-Bromo-3-(alkoxy)-5-(4-methylphenyl)benzene |

For the synthesis of diaryl ethers, the Ullmann condensation is employed. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov Modern versions of this reaction can be performed under milder conditions using soluble copper catalysts with specific ligands. nih.govarkat-usa.orgmdpi.com These reactions are generally effective with electron-poor aryl halides and electron-rich phenols. arkat-usa.org

Oxidation Pathways and Mechanisms

Phenols are susceptible to oxidation. While simple phenols can be oxidized to quinones, the substitution pattern of this compound makes this less straightforward. libretexts.org The primary step in the oxidation of many phenols is the formation of a resonance-stabilized phenoxyl radical. acs.orgcapes.gov.br

The fate of this radical determines the final product. For substituted phenols, a common pathway is oxidative coupling , where two phenoxyl radicals combine. This can result in the formation of new C-C or C-O bonds, leading to the creation of biphenyl-diols or polymeric structures. publish.csiro.au The oxidation of hydroxylated biphenyls is a key aspect of their antioxidant activity, as the resulting phenoxyl radical can be stabilized by the biphenyl (B1667301) structure. nih.gov The specific oxidant used (e.g., potassium ferricyanide, Fremy's salt, or even molecular oxygen under basic conditions) can influence the reaction outcome, leading to different coupled products or, in some cases, ring-opened species. acs.orgpublish.csiro.au

Information regarding the reactivity and transformation of this compound is not available in publicly accessible literature.

Despite a comprehensive search of scientific databases and chemical literature, specific experimental data on the derivatization and functionalization of the chemical compound this compound could not be located. As a result, an article detailing the reactivity and transformation mechanisms of this specific molecule, as per the requested outline, cannot be generated at this time.

The requested article structure focused on several key areas of synthetic organic chemistry, including:

Derivatization Strategies Utilizing the Bromine Atom: This would involve reactions where the bromine atom on the phenol ring is converted into other functional groups.

Conversion to Organometallic Reagents: Specifically, the formation of Grignard or organolithium reagents. This is a common strategy for aryl bromides, where the bromine is replaced by a magnesium or lithium atom, respectively, creating a highly reactive carbon-metal bond that can then be used to form new carbon-carbon bonds. byjus.comchemguide.co.ukleah4sci.com However, no studies documenting this transformation for this compound have been found. The presence of the acidic phenolic proton would likely complicate this reaction, as it would be expected to react with the highly basic organometallic reagent. chemguide.co.uk

Further Cross-Coupling Reactions: This section was to detail palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations at the bromine position. uwindsor.canih.govyoutube.com These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, but again, no specific examples utilizing this compound as a substrate are available in the surveyed literature.

Selective Functionalization of the Methylphenyl Moiety: This would involve chemical modifications of the tolyl (4-methylphenyl) group, such as oxidation or halogenation of the methyl group, without altering the bromo-phenol portion of the molecule. While methods exist for such selective transformations on similar structures, their application to this compound has not been reported.

While general principles and examples of these reactions on analogous compounds are well-documented, the absence of specific data for this compound prevents the creation of a scientifically accurate and detailed article as requested. Extrapolation from other molecules would be speculative and would not meet the required standard of scientific accuracy for the specified compound.

Should research on the reactivity of this compound become publicly available in the future, the generation of the requested article would be possible.

Role of 3 Bromo 5 4 Methylphenyl Phenol As a Synthon in Advanced Organic Synthesis

Precursor for Complex Organic Molecule Synthesis

As a synthon, 3-Bromo-5-(4-methylphenyl)phenol offers two primary reaction sites for building larger, more complex molecular architectures. The phenolic hydroxyl group can readily undergo O-alkylation or O-arylation to form ethers, or be converted into esters. Simultaneously, the carbon-bromine bond serves as a handle for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. This dual reactivity allows it to act as a bridge, connecting different molecular fragments.

Despite its potential as a versatile precursor, a review of published scientific literature and patent databases does not yield specific examples where this compound has been explicitly used as a starting material or key intermediate in the total synthesis of complex natural products or pharmaceuticals. The synthesis of related 3,5-disubstituted phenols via methods like one-pot C-H activation/borylation/oxidation of precursors such as 3-bromotoluene (B146084) highlights the general interest in this substitution pattern for generating molecular diversity. nih.govnih.gov

Building Block for Polymer and Advanced Material Science Applications

The rigid and planar nature of the biphenyl (B1667301) moiety is a common structural feature in materials designed for electronic and optical applications. Substituted biphenyls are foundational to the development of liquid crystals and specialized polymers. wikipedia.org The structure of this compound, containing a biphenyl-like core, suggests its potential utility as a monomer or building block in materials science.

Biphenyl derivatives are integral to the design of advanced organic materials. For instance, cyanobiphenyls are a cornerstone of the liquid crystal display (LCD) industry. wikipedia.org In the realm of organic light-emitting diodes (OLEDs), substituted phenols and biphenyls are used to construct host materials, charge-transporting layers, and emissive molecules. The synthesis of 3-(4-bromophenoxy)phenol and its subsequent use in fabricating an OLED device underscores the utility of similar phenolic structures. mdpi.com However, specific research detailing the synthesis and characterization of polymers, liquid crystals, or OLEDs derived from this compound has not been reported in the scientific literature.

| Material Application | Use of this compound | Research Findings |

| OLEDs | Potential monomer for host or emissive layers | Data Not Available |

| Liquid Crystals | Potential core structure | Data Not Available |

| Polymers | Potential monomer for specialty polymers | Data Not Available |

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The functional groups on this compound make it a candidate for such studies. The phenol (B47542) group can act as both a hydrogen bond donor and acceptor, while the two aromatic rings can participate in π-π stacking interactions. These forces are fundamental to designing self-assembling systems, molecular capsules, and complex host-guest arrangements. While the general field of supramolecular chemistry of phenols and biphenyls is vast, there are no specific studies available that describe the self-assembly or host-guest chemistry of this compound.

Intermediate in the Synthesis of Agrochemicals

Many modern agrochemicals, including herbicides, fungicides, and pesticides, contain phenol and biphenyl structural motifs. These groups are often crucial for the molecule's biological activity and its interaction with target enzymes or receptors in pests and plants. Biphenyl compounds can be intermediates in the production of crop protection products. wikipedia.org Given its structure, this compound could theoretically serve as an intermediate in the synthesis of novel agrochemicals. The bromo and hydroxyl groups provide convenient points for diversification to optimize activity. Nevertheless, a search of agricultural science databases and patents reveals no instances of this specific compound being used in the development of commercial or experimental agrochemicals.

Applications in Ligand Design and Catalysis

The development of new ligands is critical for advancing homogeneous catalysis. Phenolic and biphenyl structures are common scaffolds in ligand design. The phenol can be deprotonated to form a phenoxide, which can coordinate to a metal center, while the broader biphenyl structure can influence the steric and electronic environment of the catalyst. The bromine atom on this compound offers a site for further functionalization, for example, by introducing phosphine (B1218219) groups via cross-coupling to create phosphine-based ligands. Despite this potential, there is no documented use of this compound in the synthesis of ligands for catalytic applications in the available literature.

Exploration in Chemo-Sensors and Chemical Probes (non-biological sensing)

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their optical properties, such as fluorescence intensity or color. Phenolic compounds are frequently used as the core of such sensors, as their fluorescence can be modulated by interactions with analytes. The biphenyl unit in this compound could contribute to its intrinsic photophysical properties. Modifications at the phenol or bromo positions could install specific binding sites for target analytes, leading to a "turn-on" or "turn-off" sensory response. While the design of phenolic and biphenyl-based fluorescent sensors is a robust area of research, acs.orgmdpi.com no studies have been published on the development or application of this compound as a chemosensor or chemical probe for non-biological targets.

| Potential Application | Research Status for this compound |

| Ligand Synthesis | Data Not Available |

| Agrochemical Intermediate | Data Not Available |

| Chemosensor Development | Data Not Available |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Methodological Developments in Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 3-Bromo-5-(4-methylphenyl)phenol. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), provides highly accurate mass measurements. This precision allows for the confident determination of the compound's molecular formula, C13H11BrO.

The isotopic pattern generated by the bromine atom (approximately equal abundance of 79Br and 81Br) provides a distinct signature in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M and M+2), confirming the presence of a single bromine atom in the molecule. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further elucidate the structure by breaking the molecule into smaller, identifiable pieces, helping to confirm the connectivity of the phenyl, tolyl, and hydroxyl groups.

Applications of Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

1H NMR provides information about the number and environment of hydrogen atoms. The spectrum for this compound would show distinct signals for the aromatic protons on both rings and a singlet for the methyl group protons. The integration of these signals corresponds to the number of protons in each environment.

13C NMR reveals the number of unique carbon environments. The spectrum would display signals for the 13 distinct carbon atoms in the molecule, including the two carbons bonded to bromine and the hydroxyl group, which would have characteristic chemical shifts.

Advanced 2D NMR techniques are used to establish the precise connectivity:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the proton network within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the link between the two aromatic rings and the positions of the substituents.

Table 1: Representative NMR Data for this compound

| Technique | Observed Feature | Inferred Structural Information |

|---|---|---|

| ¹H NMR | Singlet (~2.3 ppm) | Methyl (CH₃) group protons |

| Multiplets (~6.8-7.5 ppm) | Aromatic protons on both rings | |

| Singlet (variable shift) | Phenolic hydroxyl (OH) proton | |

| ¹³C NMR | Signal (~21 ppm) | Methyl (CH₃) carbon |

| Signal (~110-120 ppm) | Carbon bonded to Bromine (C-Br) | |

| Signals (~115-145 ppm) | Other aromatic carbons | |

| Signal (~155 ppm) | Carbon bonded to hydroxyl group (C-OH) | |

| HMBC | Correlation between methyl protons and aromatic carbons | Confirms attachment of methyl group to one of the phenyl rings |

| Correlation between protons on one ring and carbons on the other | Confirms the C-C bond linking the two aromatic rings |

Chromatographic Separation and Detection Methodologies (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex environmental samples prior to its detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this compound, given its volatility (after derivatization of the hydroxyl group) and thermal stability. The sample is vaporized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. The retention time in the GC provides one level of identification, while the mass spectrum provides definitive structural confirmation.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound is separated based on its hydrophobicity. Detection is often achieved using a UV detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths. Coupling HPLC with MS (LC-MS) combines the excellent separation of HPLC with the sensitive and specific detection of mass spectrometry.

Crystallographic Techniques for Solid-State Structure Elucidation (e.g., X-ray Diffraction)

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves growing a single crystal of the compound and diffracting a beam of X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with very high precision. For this compound, a crystal structure would definitively confirm the planar arrangement of the phenyl rings and provide exact data on the C-Br, C-O, and C-C bond lengths.

Spectroscopic Methodologies beyond NMR and MS (e.g., IR, UV-Vis for method development)

Other spectroscopic techniques provide complementary information and are often used for routine characterization and method development.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands:

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

Sharp peaks around 3000-3100 cm⁻¹ due to aromatic C-H stretching.

A peak around 2920 cm⁻¹ from the methyl group C-H stretching.

Strong absorptions in the 1400-1600 cm⁻¹ region from aromatic C=C double bond stretching.

A distinct band in the fingerprint region (typically 500-700 cm⁻¹) corresponding to the C-Br stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The conjugated pi system of the biphenyl (B1667301) structure gives rise to strong UV absorption. The wavelength of maximum absorbance (λmax) can be used as a parameter in quantitative analysis methods, such as in HPLC with a UV detector, and can be sensitive to the substitution pattern on the aromatic rings.

Environmental Fate and Abiotic Transformation of 3 Bromo 5 4 Methylphenyl Phenol

Photodegradation Mechanisms and Identification of Transformation Products

The photodegradation of 3-Bromo-5-(4-methylphenyl)phenol is anticipated to be a significant abiotic transformation pathway in the environment, primarily driven by sunlight. Studies on related brominated aromatic compounds, such as polybrominated diphenyl ethers (PBDEs), indicate that reductive debromination is a predominant mechanism. researchgate.netepa.gov This process involves the cleavage of the carbon-bromine bond and the substitution of bromine with a hydrogen atom, leading to the formation of less brominated phenolic compounds. The number and position of bromine atoms on the aromatic ring can influence the rate of this reaction. mdpi.com

The surrounding environmental matrix plays a crucial role in the photodegradation process. In aqueous systems, the reaction of this compound with hydroxyl radicals (•OH) can lead to the formation of hydroxylated derivatives. researchgate.net In the presence of organic solvents or other organic matter, a variety of other transformation products can be formed. For instance, in methanol, methoxylated derivatives may be produced. researchgate.net The kinetics of photodegradation for similar compounds often follow pseudo-first-order kinetics, with half-lives ranging from hours to days depending on the specific conditions such as light intensity and the presence of photosensitizers. epa.gov

Table 1: Potential Photodegradation Transformation Products of this compound

| Parent Compound | Potential Transformation Product | Formation Pathway |

| This compound | 3-(4-methylphenyl)phenol | Reductive Debromination |

| This compound | Hydroxylated this compound | Reaction with •OH radicals |

| This compound | Methoxylated this compound | Reaction in methanol-containing media |

Chemical Stability and Hydrolysis Pathways in Various Matrices

The chemical stability of this compound, particularly its resistance to hydrolysis, is expected to be high under typical environmental pH conditions. The carbon-bromine bond on an aromatic ring is generally stable and not susceptible to hydrolysis. Similarly, the phenolic hydroxyl group and the biphenyl (B1667301) linkage are resistant to cleavage under abiotic environmental conditions.

Sorption and Leaching Behavior in Abiotic Environmental Compartments

The sorption and leaching behavior of this compound in the environment is largely governed by its hydrophobicity and the characteristics of the surrounding abiotic compartments, such as soil and sediment. As a hydrophobic organic compound, it is expected to have a strong affinity for organic matter in soil and sediment. frontiersin.orgnih.gov This sorption process will significantly reduce its mobility in the environment and limit its potential to leach into groundwater. basf.com

The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). For compounds with similar structures, such as polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), the Koc values are typically high, indicating strong binding to organic carbon. wur.nlacs.org Consequently, this compound is likely to accumulate in the organic-rich layers of soil and sediment, with leaching to groundwater being a less significant transport mechanism.

Table 2: Predicted Sorption Behavior of this compound

| Environmental Compartment | Dominant Process | Expected Outcome |

| Soil with high organic carbon | Sorption | Strong binding, low mobility |

| Soil with low organic carbon | Leaching | Higher potential for mobility |

| Sediment | Sorption | Accumulation in sediment beds |

Abiotic Oxidation and Reduction Pathways

Abiotic oxidation and reduction reactions can contribute to the transformation of this compound in the environment. The methyl group attached to the phenyl ring is a potential site for oxidation. libretexts.org Strong oxidizing agents, which can be present in certain environmental settings, can oxidize the benzylic carbon, potentially leading to the formation of a carboxylic acid derivative. openstax.orgmasterorganicchemistry.com This process would increase the water solubility of the compound and alter its environmental fate.

The phenolic ring itself can also undergo oxidation. The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic attack and oxidation compared to benzene (B151609). savemyexams.com While direct oxidation of the ring may be less common abiotically compared to photochemical reactions, it can be facilitated by certain minerals or metal oxides present in soil and sediment.

Reduction reactions, other than the previously mentioned reductive debromination, are less likely to be a major abiotic transformation pathway for the aromatic rings under typical environmental conditions.

Q & A

Q. How can researchers design derivatives of this compound for catalytic applications?

- Methodological Answer :

- Computational screening : Use DFT to evaluate frontier molecular orbitals (FMOs) for redox activity.

- Catalytic testing : Immobilize on mesoporous silica (e.g., SBA-15) and assess turnover frequency (TOF) in Heck reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.